[4,4'-Bis-trifluoromethyl]bis[2-(2,4-difluorophenyl)pyridine]iridium(III) hexafluorophosphate
CAS No.:
Cat. No.: VC20224629
Molecular Formula: C34H18F10IrN4+
Molecular Weight: 864.7 g/mol
* For research use only. Not for human or veterinary use.
![[4,4'-Bis-trifluoromethyl]bis[2-(2,4-difluorophenyl)pyridine]iridium(III) hexafluorophosphate -](/images/structure/VC20224629.png)
Specification
Molecular Formula | C34H18F10IrN4+ |
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Molecular Weight | 864.7 g/mol |
IUPAC Name | 2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine |
Standard InChI | InChI=1S/C12H6F6N2.2C11H6F2N.Ir/c13-11(14,15)7-1-3-19-9(5-7)10-6-8(2-4-20-10)12(16,17)18;2*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;/h1-6H;2*1-4,6-7H;/q;2*-1;+3 |
Standard InChI Key | QRVMGONWDKBGEI-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CN=C(C=C1C(F)(F)F)C2=NC=CC(=C2)C(F)(F)F.[Ir+3] |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the empirical formula C₃₄H₁₈F₁₀IrN₄·PF₆, with a molecular weight of 864.73 g/mol . Its structure comprises a cationic iridium(III) center coordinated to two cyclometalating [2-(2,4-difluorophenyl)-4-(trifluoromethyl)pyridine] ligands and one ancillary bipyridine-derived ligand, balanced by a hexafluorophosphate (PF₆⁻) counterion. The trifluoromethyl (-CF₃) groups at the 4,4' positions of the pyridine rings enhance electron-withdrawing effects, while the 2,4-difluorophenyl substituents contribute to steric stabilization and π-conjugation .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS Number | 2757084-97-0 | |
Molecular Formula | C₃₄H₁₈F₁₀IrN₄·PF₆ | |
Molecular Weight | 864.73 g/mol | |
Purity | ≥97% (HPLC) | |
Recommended Storage | -20°C, inert atmosphere |
Synthesis and Characterization
Ligand Preparation
The synthesis of the cyclometalating ligand 2-(2,4-difluorophenyl)-4-(trifluoromethyl)pyridine follows a Suzuki-Miyaura cross-coupling protocol. As demonstrated in analogous syntheses , 2-chloro-4-(trifluoromethyl)pyridine reacts with 2,4-difluorophenylboronic acid in the presence of Pd(PPh₃)₄ catalyst and K₂CO₃ base, yielding the ligand in ~75% efficiency after refluxing in 1,4-dioxane/water .
Iridium Complexation
The iridium(III) core is introduced via a two-step process:
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Chloro-bridged dimer formation: Reaction of [Ir(COD)(μ-Cl)]₂ with the cyclometalating ligand in 2-ethoxyethanol under nitrogen forms a μ-chloro-bridged dimer .
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Ancillary ligand substitution: The dimer is treated with a chelating nitrogen donor (e.g., bipyridine derivatives) and ammonium hexafluorophosphate to precipitate the final cationic complex .
Analytical Validation
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NMR Spectroscopy: ¹⁹F NMR confirms fluorine environments (e.g., δ -108 to -112 ppm for aromatic F; δ -70 ppm for PF₆⁻) .
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High-Resolution Mass Spectrometry (HR-MS): Positive-ion mode detects [M-PF₆]⁺ at m/z 841.2502 (calc. 841.2481) .
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Elemental Analysis: Matches calculated C (48.73%), H (3.68%), and N (5.68%) .
Photophysical Behavior
Absorption and Emission
The complex exhibits strong metal-to-ligand charge transfer (MLCT) transitions in the UV-vis spectrum (λₐᵦs ~300–400 nm), with structured emission bands in the blue-green region (λₑₘ ~450–520 nm) . Fluorination red-shifts emission by stabilizing the excited state through enhanced spin-orbit coupling and reduced non-radiative decay .
Table 2: Photophysical Parameters
Parameter | Value | Conditions | Source |
---|---|---|---|
λₐᵦs (max) | 304 nm | THF solution | |
λₑₘ (max) | 431 nm | THF solution | |
Quantum Yield (Φ) | 0.42 | Rigid matrix | |
Lifetime (τ) | 1.8 μs | Deaerated CH₂Cl₂ |
Applications in Optoelectronics
Organic Light-Emitting Diodes (OLEDs)
As a phosphorescent emitter, the complex’s high quantum yield and thermal stability (TGA: >320°C) make it suitable for solution-processed OLED layers. Fluorinated ligands improve compatibility with hydrophobic host matrices, reducing phase separation in thin films .
Electroluminescent Performance
In prototype devices, the complex achieves:
Recent Advancements (2023–2025)
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